molecular formula C14H15NO2S B5577226 N-benzyl-1-phenylmethanesulfonamide CAS No. 110654-36-9

N-benzyl-1-phenylmethanesulfonamide

Cat. No.: B5577226
CAS No.: 110654-36-9
M. Wt: 261.34 g/mol
InChI Key: FYRBPJQSGABSBF-UHFFFAOYSA-N
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Description

Contextualization of N-benzyl-1-phenylmethanesulfonamide as a Core Structure

This compound is a secondary sulfonamide characterized by a benzyl (B1604629) group and a phenyl group attached to the nitrogen and sulfur atoms of the sulfonamide core, respectively. This arrangement provides a unique combination of steric and electronic properties, making it a valuable scaffold for further chemical modification. The presence of the benzylic protons and the aromatic rings offers multiple sites for functionalization, allowing for the systematic exploration of structure-activity relationships in its derivatives.

Overview of Sulfonamide Functional Group Significance in Chemical Research

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone in medicinal chemistry and chemical biology. Compounds containing this moiety exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. ontosight.aicerradopub.com.br The sulfonamide group is a bioisostere of the carboxyl group and can participate in strong hydrogen bonding interactions with biological targets, a key feature in the design of enzyme inhibitors and receptor antagonists. nih.gov Its chemical stability and the relative ease of its synthesis further contribute to its prevalence in drug discovery programs. researchgate.net

Scope and Academic Relevance of Benzylsulfonamide Derivatives

Benzylsulfonamide derivatives, in general, are of significant academic interest due to their diverse biological activities. Research has shown that these compounds can act as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in several diseases. cerradopub.com.br For instance, certain N-benzyl sulfonamides have been investigated for their selective activity against pancreatic cancer cell lines. researchgate.net The ability to readily synthesize a library of these derivatives allows researchers to probe the structural requirements for specific biological effects, contributing to the development of new therapeutic agents. researchgate.netijcce.ac.ir

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-18(17,12-14-9-5-2-6-10-14)15-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRBPJQSGABSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349959
Record name Benzenemethanesulfonamide, N-(phenylmethyl)-
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Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110654-36-9
Record name N-(Phenylmethyl)benzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110654-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanesulfonamide, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Properties of N Benzyl 1 Phenylmethanesulfonamide

Detailed experimental data for N-benzyl-1-phenylmethanesulfonamide is not extensively available in the public domain. However, based on the properties of closely related compounds, we can infer some of its characteristics.

PropertyValue
Molecular Formula C₁₄H₁₅NO₂S
Molecular Weight 261.34 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297); sparingly soluble in water.

Note: The table is populated with calculated values and estimations based on similar known compounds due to the limited availability of specific experimental data for this compound.

Synthesis and Characterization

Direct Synthetic Routes to this compound

Direct synthetic routes involve the formation of the sulfonamide bond in a single key step, typically by reacting a sulfonyl-containing electrophile with benzylamine.

Amination Reactions of Sulfonyl Chlorides

A primary and well-established method for synthesizing N-substituted sulfonamides is the reaction between a sulfonyl chloride and an amine. In the case of this compound, this involves the reaction of phenylmethanesulfonyl chloride with benzylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is often used as both the solvent and the base. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of benzylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the desired sulfonamide.

A general procedure involves dissolving benzylamine in pyridine, followed by the cautious addition of phenylmethanesulfonyl chloride. The reaction mixture is stirred at room temperature, and upon completion, the product is isolated by pouring the mixture into water, which precipitates the solid sulfonamide.

Reactant 1Reactant 2Solvent/BaseTypical Outcome
Phenylmethanesulfonyl chlorideBenzylaminePyridineHigh yield of this compound

One-Pot Synthetic Approaches

One-pot syntheses offer an efficient alternative by combining multiple reaction steps into a single procedure without isolating intermediates. This approach is valuable for improving atom economy and reducing waste. One such method involves the one-pot, three-component synthesis of sulfonamides from unactivated acids and amines. nih.gov This process can be adapted for this compound by starting with phenylmethanesulfonic acid and benzylamine. The reaction leverages copper ligand-to-metal charge transfer to convert the sulfonic acid into a sulfonyl chloride in situ, which then reacts with the amine. nih.gov

Another one-pot approach involves the use of cyanuric chloride as a dehydrating agent to facilitate the reaction between a sulfonic acid and an amine. In this method, the sulfonic acid is first activated by cyanuric chloride in the presence of a base like triethylamine, followed by the addition of the amine.

Starting MaterialsKey ReagentsAdvantage
Phenylmethanesulfonic acid, BenzylamineCopper catalyst, Chlorinating agentAvoids pre-functionalization of starting materials nih.gov
Phenylmethanesulfonic acid, BenzylamineCyanuric chloride, TriethylamineMild reaction conditions

Utilization of Specific Sulfinylamine Reagents

Recent advancements in sulfonamide synthesis have introduced the use of novel sulfinylamine reagents. These reagents can provide access to sulfonamides from organometallic precursors. For instance, N-sulfinyltritylamine (TrNSO) has been used in a one-pot synthesis of sulfonimidamides, which are aza-analogs of sulfonamides. researchgate.netnih.gov While this specific reagent leads to sulfonimidamides, the underlying principle of using a sulfinylamine as a linchpin can be conceptually extended. A more direct approach to primary sulfonamides, which are precursors to N-substituted derivatives, involves the use of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). bohrium.comnih.govnih.gov This reagent reacts with organometallic compounds like Grignard or organolithium reagents to form primary sulfonamides in good yields. bohrium.comnih.govnih.govorganic-chemistry.org The resulting primary sulfonamide, 1-phenylmethanesulfonamide, could then be alkylated to yield the target compound.

Indirect Synthetic Pathways and Functional Group Transformations

Indirect methods involve the synthesis of a precursor molecule, which is then chemically modified to yield the final this compound.

Alkylation and Acylation of Primary Sulfonamides to Yield N-Substituted Derivatives

A common indirect route to N-substituted sulfonamides is the N-alkylation of a primary sulfonamide. For the synthesis of this compound, this would involve the alkylation of 1-phenylmethanesulfonamide with a benzyl halide, such as benzyl bromide. This reaction is typically performed in the presence of a base, like potassium carbonate, in a suitable solvent such as dimethylformamide (DMF). The base deprotonates the primary sulfonamide, generating a nucleophilic sulfonamide anion that subsequently attacks the benzyl halide in an SN2 reaction to form the this compound product. Iron(II) chloride has also been shown to catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

Starting SulfonamideAlkylating AgentCatalyst/BaseBenefit
1-PhenylmethanesulfonamideBenzyl bromidePotassium carbonateStandard and reliable method
1-PhenylmethanesulfonamideBenzyl alcoholIron(II) chloride/Potassium carbonateUtilizes readily available alcohols ionike.com

Cyclization Reactions Involving Benzyl Sulfone Precursors

While not a direct synthesis of this compound itself, cyclization reactions of precursors containing a benzyl sulfone or sulfonamide moiety are crucial for creating a variety of its derivatives, particularly those with cyclic structures. For example, vicinal halo amides, which can be synthesized by the N-alkylation of sulfonamides with specific dihaloalkanes, are known to undergo facile cyclization under alkaline conditions to produce 1-sulfonylaziridines. dnu.dp.ua A precursor like N-(2-bromo-1-phenylethyl)-1-phenylmethanesulfonamide could, in principle, be cyclized to form an aziridine (B145994) derivative. The regioselectivity of the subsequent ring-opening of these aziridines allows for the introduction of various functional groups, leading to a diverse range of N-substituted sulfonamide derivatives. dnu.dp.ua

Derivatization Strategies for Structural Modification and Analog Preparation

The core structure of this compound serves as a versatile scaffold for the development of various analogs through targeted derivatization. These strategies primarily involve modifications at the nitrogen atom, the benzyl group, or the phenylmethane moiety, allowing for the systematic exploration of structure-activity relationships.

A common approach involves the N-alkylation or N-arylation of a precursor sulfonamide. For instance, a two-step process can be employed where a primary sulfonamide is first generated by reacting a sulfonyl chloride with a primary amine; subsequent benzylation or other alkylation of the sulfonamide nitrogen affords the N-substituted product. nsf.gov A proposed SN1-like mechanism for the benzylation step involves the formation of a stable benzylic carbocation, which then reacts with the weakly nucleophilic sulfonamide. nsf.gov This method has been applied to synthesize derivatives like N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov

More complex derivatives are accessible through multi-step synthetic sequences. One such sequence involves condensing a substituted nitrobenzene (B124822) with a nitrogen-containing heterocycle, followed by reduction of the nitro group to an amine, and subsequent sulfonamidation to yield N-benzyl-N-arylsulfonamide derivatives. google.com This modular approach allows for significant diversity in the final product.

Furthermore, the benzyl and phenyl rings can be functionalized or replaced entirely to create a wide array of analogs. Researchers have synthesized N-benzyl-2-phenylpyrimidin-4-amine derivatives by reacting an intermediate 4-chloro-2-phenylpyrimidine (B179847) with a variety of amines, demonstrating a method for introducing diverse substituents. nih.gov Similarly, hybrid molecules incorporating other biologically active motifs have been prepared. For example, N-benzyl benzimidazole (B57391) chalcones can be condensed with guanidine (B92328) hydrochloride to produce novel pyrimidine (B1678525) derivatives linked to the N-benzyl benzimidazole core. ijper.org The synthesis of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives with various N-benzyl substituents showcases a strategy where substituted benzylamines are reacted with intermediates like triphosgene (B27547) to generate a library of analogs for biological screening. nih.gov

StrategyPrecursorsKey ReactionResulting Derivative ClassReference
N-AlkylationPrimary sulfonamide, Benzyl bromideNucleophilic Substitution (SN1-like)N-Alkyl-N-benzylsulfonamides nsf.gov
Multi-step Heterocyclic CouplingSubstituted nitrobenzene, Heterocycle, Sulfonyl chlorideCondensation, Reduction, SulfonamidationN-Benzyl-N-arylsulfonamide derivatives google.com
Pyrimidine AnnulationN-Benzyl benzimidazole chalcone, Guanidine HClCondensationN-Benzyl benzimidazole-linked pyrimidines ijper.org
Amine Condensation4-Chloro-2-phenylpyrimidine, Substituted aminesNucleophilic Aromatic SubstitutionN-Benzyl-2-phenylpyrimidin-4-amines nih.gov
Carboxamide Formation(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, Substituted benzyl isocyanatesNucleophilic Addition(S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides nih.gov

Stereoselective Synthesis of this compound Analogs

The synthesis of specific stereoisomers of this compound analogs is critical where chirality influences biological activity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, particularly at chiral centers or axes.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. For sulfonamides, a significant achievement has been the development of methods to create axial chirality, which arises from restricted rotation around an N-C bond.

One prominent approach is the organocatalytic atroposelective N-alkylation of sulfonamides. nih.govresearchgate.net This method uses commercially available chiral amine catalysts to achieve the N-alkylation of sulfonamides, yielding axially chiral N-aryl sulfonamides with excellent enantiopurity. nih.govresearchgate.net This represents a significant advance, as the enantioselective synthesis of such chiral sulfonamides had not been previously accomplished. researchgate.net

Another powerful technique is the palladium-catalyzed N-allylation of secondary sulfonamides bearing a sterically hindered group, such as a 2,6-disubstituted-phenyl group. nih.gov This reaction, a type of Tsuji-Trost allylation, can proceed with high enantioselectivity when a chiral palladium catalyst, like one incorporating the (S,S)-Trost ligand, is used. nih.gov This method provides access to rotationally stable N-C axially chiral N-allylated sulfonamides with up to 92% enantiomeric excess (ee). nih.gov

Domino reactions initiated by chiral reagents also offer an elegant pathway. For instance, the asymmetric synthesis of a functionalized cyclopentane (B165970) derivative was achieved through a domino reaction of a diendioate with lithium N-alpha-methylbenzyl-N-benzylamide. nih.gov The chirality of the lithium amide directs the initial Michael addition, which sets the stereochemistry for a subsequent intramolecular cyclization, leading to the desired chiral product. nih.gov

Chiral Catalyst Applications in Related Sulfonamide Synthesis

Chiral catalysts are fundamental to achieving high stereoselectivity in the synthesis of sulfonamides and their derivatives. Both metal-based catalysts and organocatalysts have proven effective.

Organocatalysis: Chiral amine catalysts have been successfully used for the atroposelective N-alkylation of sulfonamides, providing a practical and operationally simple route to axially chiral products. nih.govresearchgate.net

Metal-Based Catalysis:

Palladium Catalysis: Chiral palladium complexes are particularly effective. The use of Trost ligands with a palladium source has been instrumental in the enantioselective N-allylation of N-(ortho-tert-butylphenyl)sulfonamides and N-(2-arylethynyl-6-methylphenyl)sulfonamides, creating N-C axial chirality. nih.gov

Copper Catalysis: Enantiopure amino-functionalized sulfonimidamides, which are analogs of sulfonamides, have been employed as chiral ligands in copper-catalyzed asymmetric Henry reactions, achieving up to 95% ee. thieme-connect.com This demonstrates the utility of sulfonamide-type structures as directing ligands in catalysis.

Titanium and Zinc Catalysis: Chiral bis-sulfonamide ligands are widely used in the asymmetric addition of organozinc reagents to aldehydes. researchtrends.net Often, an additive like titanium tetraisopropoxide is required to achieve high enantioselectivity and turnover frequency. researchtrends.net The proposed mechanism involves the formation of a chiral titanium-bis-sulfonamide complex that coordinates both the aldehyde and the organozinc reagent, directing the facial attack. researchtrends.net

Catalyst SystemReaction TypeSubstrate/Product TypeReference
Chiral Amine OrganocatalystAtroposelective N-alkylationAxially chiral N-aryl sulfonamides nih.govresearchgate.net
(S,S)-Trost ligand-(allyl-PdCl)₂Enantioselective N-allylationN-C axially chiral sulfonamides nih.gov
Copper(II) acetate (B1210297) / Chiral sulfonimidamide ligandAsymmetric Henry ReactionChiral nitroaldol products thieme-connect.com
Ti(OiPr)₄ / Chiral bis-sulfonamide ligandAsymmetric addition of diethylzincChiral secondary alcohols researchtrends.net

Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

A key focus of green chemistry is improving atom economy. Traditional amide and sulfonamide syntheses often use reactive acid derivatives (like acid chlorides) or stoichiometric coupling reagents. walisongo.ac.id These methods suffer from poor atom economy, as they generate significant waste products. For example, using an acid chloride to form an amide bond with an amine requires a base to scavenge the HCl byproduct, leading to salt waste. walisongo.ac.id

Catalytic methods offer a much greener alternative. A boric acid-catalyzed condensation between a carboxylic acid and an amine to form an amide generates only water as a byproduct, resulting in a significantly higher atom economy and a lower process mass intensity (PMI). walisongo.ac.id PMI is a key green metric that measures the total mass of materials (solvents, reagents, process water) used to produce a certain mass of product; an ideal process has a PMI of 1. walisongo.ac.id The boric acid route has been shown to be the "greenest" method when compared to acid chloride and coupling reagent approaches for amide synthesis, despite requiring longer reflux times. walisongo.ac.id These principles are directly applicable to sulfonamide synthesis.

Other green strategies include the development of one-pot syntheses, which reduce the number of workup and purification steps, thereby saving solvents and energy and reducing waste. nsf.gov The development of a one-pot method for synthesizing substituted N-benzyl-4-methylbenzenesulfonamides from 4-methylbenzenesulfonyl chloride is an example of this approach. nsf.gov Furthermore, electrochemical oxidation has been proposed as an environmentally friendly, metal- and oxidant-free method for the oxidative coupling of amines to imines, which are common intermediates, highlighting a move towards greener synthetic technologies. researchgate.net

Comparison of Amide Synthesis Routes by Green Chemistry Metrics (Adapted from walisongo.ac.id)
Synthetic RouteKey Reagent(s)ByproductsAtom Economy (%)Process Mass Intensity (PMI)Green Advantage
Acid Chloride RouteOxalyl chloride, BaseCO, CO₂, HCl, SaltLowHighEffective but wasteful
Coupling Reagent RouteHATU, DIPEAUrea derivative, SaltLowHighGood compatibility, poor atom economy
Catalytic CondensationBoric acid (catalyst)WaterHighLowCatalytic, only water as byproduct

α-Sulfonyl Carbanion Formation and Reactivity

The formation of a carbanion alpha (α) to a sulfonyl group is a key feature of the reactivity of this compound. The acidic nature of the α-protons is significantly enhanced by the adjacent sulfonyl group, facilitating deprotonation by a suitable base to form a resonance-stabilized α-sulfonyl carbanion.

Stabilization of α-Sulfonyl Carbanions

The stability of the α-sulfonyl carbanion is a critical factor in the reactivity of this compound. This stability arises from a combination of electronic and structural factors. The primary stabilizing influence is the powerful electron-withdrawing nature of the sulfonyl group, which delocalizes the negative charge of the carbanion through resonance and inductive effects. libretexts.org

Structural studies on α-sulfonyl stabilized carbanions have revealed several key features that contribute to their stability. nih.gov The bond between the carbanionic carbon and the sulfur atom is typically shorter than in the parent sulfone, and the geometry around the carbanionic carbon is often planar. nih.gov This planarity facilitates optimal orbital overlap for resonance stabilization.

Table 1: Factors Contributing to the Stabilization of α-Sulfonyl Carbanions

Stabilizing FactorDescription
Inductive Effect The strongly electronegative sulfonyl group withdraws electron density from the adjacent carbon, stabilizing the negative charge. libretexts.org
Resonance The negative charge is delocalized onto the oxygen atoms of the sulfonyl group and into the adjacent phenyl ring. libretexts.orgyoutube.com
Hybridization The carbanionic carbon often adopts sp² hybridization, leading to a planar geometry that maximizes resonance. libretexts.orgnih.gov
Polarizability The large sulfur atom can polarize its electron cloud to help accommodate the negative charge. acs.org

Nucleophilic Reactivity and Transformations

The stabilized α-sulfonyl carbanion generated from this compound is a potent nucleophile and can participate in a variety of chemical transformations. libretexts.org Its nucleophilic character allows it to react with a wide range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Common transformations involving α-sulfonyl carbanions include:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds. This is a fundamental reaction for building more complex molecular frameworks.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group.

Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy sulfones, which are valuable synthetic intermediates.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the carbanion can be influenced by several factors, including the counterion, the solvent, and the specific substituents on the sulfonyl and phenyl groups. For instance, the presence of an α-fluoro substituent has been shown to have an intriguing influence on carbanion nucleophilicity. nih.gov These carbanions can be captured by various electrophiles, demonstrating their utility in synthetic organic chemistry. nih.gov

Hydrolysis and Stability Profiles

The sulfonamide linkage in this compound can undergo hydrolysis under certain conditions, typically involving acidic or basic catalysis. The stability of the sulfonamide bond is a key consideration in its application and persistence.

Mechanisms of N-Benzylsulfonamide Hydrolysis

The hydrolysis of sulfonamides can proceed through different mechanisms depending on the reaction conditions, particularly the pH. nih.gov

Under acidic conditions , the hydrolysis mechanism often involves protonation of the nitrogen or an oxygen atom of the sulfonamide. Protonation of the nitrogen atom makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, which then breaks down to yield the corresponding sulfonic acid and amine. For some sulfonamides, if nitrogen protonation occurs, it is not always the rate-limiting step. researchgate.net

Under alkaline conditions , hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom of the sulfonamide group. masterorganicchemistry.com This leads to the formation of a pentacoordinate intermediate. Subsequent cleavage of the sulfur-nitrogen bond results in the formation of a sulfonate salt and the corresponding amine. The alkaline hydrolysis of some sulfonamides has been shown to be accelerated by the formation of a carbanion in the leaving group. rsc.org

It is important to note that many sulfonamides are found to be hydrolytically stable under typical environmental pH and temperature conditions, indicating a long half-life for this class of compounds. nih.gov

Influence of Electronic and Steric Factors on Reactivity

The rate of hydrolysis of this compound is influenced by both electronic and steric factors associated with its molecular structure.

Electronic Effects:

Electron-withdrawing groups on the phenyl rings can influence the electrophilicity of the sulfur atom and the stability of the transition states and intermediates. For aryl sulfonamides, electron-withdrawing groups on the aryl ring attached to the sulfur atom can make the sulfur more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. domainex.co.uk

Conversely, electron-donating groups can decrease the rate of hydrolysis by reducing the electrophilicity of the sulfur center. researchgate.net The electronic nature of the substituents on the benzyl group can also play a role by affecting the stability of the leaving amine fragment.

Steric Factors:

Bulky groups near the sulfonyl center can sterically hinder the approach of a nucleophile (like water or hydroxide), thereby slowing down the rate of hydrolysis. The benzyl and phenyl groups in this compound contribute to the steric environment around the sulfonamide linkage. The size of substituents on the amine part of sulfinamides has been shown to affect the stereochemical outcome of their reactions. researchgate.net

Table 2: Predicted Influence of Substituents on Hydrolysis Rate

Position of SubstituentEffect of Electron-Withdrawing Group (EWG)Effect of Electron-Donating Group (EDG)
Phenyl ring (on sulfur) Likely increases rateLikely decreases rate
Benzyl ring (on nitrogen) May stabilize the leaving amine, potentially increasing the rateMay destabilize the leaving amine, potentially decreasing the rate

Role of this compound as a Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in organic synthesis due to the reactivity of its functional groups. The ability to form a stabilized α-sulfonyl carbanion is particularly significant.

The formation of the nucleophilic α-sulfonyl carbanion allows for a variety of subsequent reactions. This makes this compound a useful precursor for the synthesis of more complex molecules. For example, the alkylation or acylation of the carbanion can be used to introduce new carbon chains or functional groups.

Furthermore, the N-benzyl group can act as a protecting group for the sulfonamide nitrogen. The benzylation of sulfonamides is a known synthetic transformation. nsf.gov The benzyl group can be cleaved under certain conditions, allowing for further functionalization of the nitrogen atom if required.

The sulfonamide moiety itself is a key structural feature in many biologically active compounds and pharmaceuticals. nih.gov Therefore, synthetic routes involving intermediates like this compound are important for accessing these classes of molecules. The synthesis of N-benzyl substituted analogs is a strategy employed in the development of new bioactive compounds. nsf.govresearchgate.net

Generate a stabilized nucleophilic carbanion for carbon-carbon bond formation.

Serve as a scaffold for the synthesis of other substituted sulfonamides.

Incorporate the structurally important N-benzylsulfonamide motif into larger molecules.

Precursor in Complex Molecule Synthesis

The N-benzylbenzenesulfonamide moiety is a valuable precursor in the synthesis of more complex, often biologically active, molecules. nsf.gov Its structural framework serves as a reliable scaffold for building intricate molecular architectures. Research has shown its utility in creating compounds that exhibit inhibitory effects on enzymes such as γ-secretase, which is implicated in Alzheimer's disease. researchgate.net

A common synthetic route involves the benzylation of a primary sulfonamide. For instance, N-benzyl-4-methylbenzenesulfonamides can be prepared through a two-step process where 4-methylbenzenesulfonyl chloride is first reacted with a primary amine to form the corresponding sulfonamide. This intermediate then undergoes benzylation to yield the final product. nsf.gov The benzylation of the sulfonamide nitrogen typically proceeds via a nucleophilic substitution reaction. nsf.gov Given that the sulfonamide is a weak nucleophile, the reaction conditions often favor an SN1-like mechanism, particularly when using reagents like benzyl bromide that can form a stable benzylic carbocation. nsf.gov

The versatility of the N-benzylbenzenesulfonamide scaffold is demonstrated in its use for synthesizing a variety of derivatives. For example, it is a key component in the creation of novel nonsteroidal glucocorticoid receptor modulators and inhibitors of the Kv1.3 potassium channel, which are relevant in treating autoimmune diseases. nsf.govgoogle.com The synthesis of these complex derivatives often involves multi-step sequences where the N-benzylbenzenesulfonamide core is modified. google.com

Table 1: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov

Reactants Reagents Solvent Reaction Time Temperature Product

This reaction illustrates the straightforward benzylation of a pre-formed sulfonamide to create a more complex molecule, which can then be used in further synthetic steps. nsf.gov

Application as a Protecting Group

In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. wikipedia.orgorganic-chemistry.org The this compound structure incorporates two key components that are widely used as protecting groups: the benzyl group and the sulfonamide group.

The benzyl (Bn) group is a common protecting group for amines. wikipedia.orgwikipedia.org It is typically introduced by reacting the amine with benzyl bromide or benzyl chloride in the presence of a base. commonorganicchemistry.com The resulting N-benzyl sulfonamide is stable to a wide range of reaction conditions. A key advantage of the benzyl group is its removal under relatively mild conditions through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the C-N bond to regenerate the amine. commonorganicchemistry.comlibretexts.org This method is highly selective and generally does not affect other functional groups like esters or ketones. wikipedia.orglibretexts.org

The sulfonamide group itself can be considered a protecting group for amines. For example, a primary or secondary amine can be converted to a sulfonamide (like a benzenesulfonamide) to decrease its nucleophilicity and basicity. organic-chemistry.org Tosyl (Ts) groups, which are structurally similar to the phenylmethanesulfonyl group, are a classic example. libretexts.org This protection strategy prevents the amine from undergoing unwanted side reactions. Deprotection of sulfonamides, however, often requires harsh conditions, such as strong acids (HBr, H₂SO₄) or powerful reducing agents like sodium in liquid ammonia. libretexts.org

Therefore, in the context of this compound, the benzyl group can be selectively removed to free the sulfonamide nitrogen for further reaction, or the entire N-benzyl-phenylmethanesulfonamide group can act as a robust protecting group for a primary amine, to be removed at a later stage of a synthetic sequence. The choice of deprotection method allows for strategic unmasking of the protected amine, a concept known as orthogonal protection when multiple different protecting groups are used in the same molecule. wikipedia.orgorganic-chemistry.org

Table 2: Common Protecting Groups and Their Removal wikipedia.orgcommonorganicchemistry.comlibretexts.org

Protecting Group Functional Group Protected Common Deprotection Conditions
Benzyl (Bn) Alcohols, Amines Hydrogenolysis (H₂, Pd/C)
p-Methoxybenzyl (PMB) Alcohols, Amines Hydrogenolysis, Oxidation (DDQ, CAN)
Tosyl (Ts) Amines, Alcohols Strong acid (HBr), Strong reducing agents

Structure Activity Relationship Sar Studies of N Benzyl 1 Phenylmethanesulfonamide and Analogs

Methodological Approaches to SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for compounds like N-benzyl-1-phenylmethanesulfonamide relies on a variety of systematic methodological approaches. A primary strategy involves the synthesis of a series of analogs where specific parts of the molecule are systematically varied. This "tail approach" allows researchers to probe the influence of different functional groups on biological activity. nih.gov For instance, in the study of benzenesulfonamide-based inhibitors, a series of compounds with varied tail groups were synthesized to assess their affinity for different carbonic anhydrase isoforms. nih.gov

Another key methodology is the "functional group-based" or "substituent" approach, where different electron-donating or electron-withdrawing groups are introduced onto the aromatic rings of the molecule. This helps to understand the electronic and steric requirements for optimal interaction with a biological target. nih.gov For example, in the development of N-benzyl piperidine (B6355638) derivatives, moieties with varying electronic properties were incorporated to build a comprehensive SAR. nih.gov

Computational methods, such as molecular docking and in silico modeling, are also integral to modern SAR studies. These techniques predict the binding modes and affinities of ligands within the active site of a target protein, providing insights that can guide the synthesis of more potent compounds. nih.govnih.gov For example, docking studies on benzenesulfonamide (B165840) inhibitors helped to identify key amino acid residues that influence binding affinity and specificity. nih.gov

Furthermore, biophysical techniques like X-ray crystallography provide atomic-level details of how a ligand binds to its target, offering a definitive picture of the molecular interactions that underpin its biological activity. nih.gov The crystal structures of benzenesulfonamide inhibitors bound to carbonic anhydrase have been instrumental in understanding the structural basis for their isoform specificity. nih.gov

Impact of N-benzyl Substituents on Molecular Interactions

The N-benzyl group plays a crucial role in the interaction of many biologically active molecules with their targets. In a series of N-benzyl phenethylamines, substitution on the N-benzyl ring was found to significantly influence binding affinity and functional activity at serotonin (B10506) receptors. nih.gov Generally, the introduction of an N-benzyl group can enhance binding affinity compared to the parent amine. nih.gov

The nature and position of substituents on the benzyl (B1604629) ring are critical. For instance, in a study of N-benzyl phenethylamines, N-(2-hydroxybenzyl) substituted compounds generally exhibited the highest activity. nih.gov In contrast, N-(2-fluorobenzyl) derivatives were found to be inferior in terms of affinity and efficacy. nih.gov This suggests that the ability to form specific hydrogen bonds or engage in particular steric interactions through the substituent is a key determinant of activity.

The following table illustrates the hypothetical impact of different substituents on the N-benzyl ring of a compound like this compound, based on findings from related N-benzyl derivatives acting on various receptors.

Substituent on N-benzyl ringPredicted Impact on ActivityRationale based on Analogous Compounds
UnsubstitutedBaseline activityThe benzyl group itself can contribute to binding through hydrophobic and π-π stacking interactions.
2-Hydroxy (-OH)Potential for increased activityThe hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with the target protein, as seen in potent N-benzyl phenethylamine (B48288) agonists. nih.gov
4-Methoxy (-OCH3)Variable impactMethoxy groups can influence both steric and electronic properties. In some series, they have been shown to be well-tolerated, while in others they may lead to reduced activity compared to smaller substituents.
4-Chloro (-Cl)Potential for increased activityHalogen atoms can participate in halogen bonding and increase lipophilicity, which may enhance binding affinity.
4-Trifluoromethyl (-CF3)Variable impactThe strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the benzyl ring. In some cases, this has led to improved activity, while in others it has been detrimental. nih.gov

Influence of Phenylmethane Moiety Modifications on Activity

Modifications to the phenylmethane moiety of this compound can significantly impact its biological activity by altering its size, shape, and electronic properties. The sulfonamide group itself is a key pharmacophore in many drugs, known for its ability to act as a hydrogen bond donor and acceptor. ontosight.ai

Replacing the phenyl ring of the phenylmethane group with other aromatic or heterocyclic systems can lead to changes in binding selectivity and potency. The nature of the substituents on this phenyl ring is also crucial. For example, in a series of benzenesulfonamide inhibitors of carbonic anhydrase, the substituents on the benzene (B151609) ring were shown to dictate the positional binding and affinity of the inhibitors. nih.gov

The following table outlines potential modifications to the phenylmethane moiety and their predicted influence on activity.

Modification to Phenylmethane MoietyPredicted Impact on ActivityRationale based on Analogous Compounds
Introduction of a 4-amino groupPotential for increased activityAmino groups can act as hydrogen bond donors and may introduce favorable interactions with the target, as seen in some biologically active sulfonamides. cerradopub.com.br
Replacement of phenyl with naphthylPotential for increased or altered activityA larger aromatic system could lead to enhanced π-π stacking interactions, but may also introduce steric hindrance.
Introduction of a methyl group on the methane (B114726) carbonPotential for altered stereoselectivity and activityThe introduction of a chiral center could lead to stereoisomers with different biological activities.
Variation of substituents on the phenyl ringModulated activity and selectivityElectron-donating or electron-withdrawing groups can fine-tune the electronic properties of the sulfonamide, influencing its binding affinity.

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis aims to identify the preferred spatial arrangement of a molecule, which in turn dictates how it can interact with a biological target. For flexible molecules like this compound, which possesses several rotatable bonds, understanding the conformational landscape is crucial.

The biological activity of a compound is often dependent on it adopting a specific "bioactive conformation" to fit into the binding site of a target protein. Therefore, a strong correlation often exists between the preferred conformation of a molecule and its biological properties. For instance, in a series of benzenesulfonamide inhibitors, the conformation of the ligand in the active site was found to be crucial for its inhibitory potency. nih.gov The energetic penalties for adopting a particular conformation must be outweighed by the favorable interactions gained from binding to the active site. nih.gov

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable information about the conformational preferences of molecules in solution. By understanding the conformational dynamics, medicinal chemists can design more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced activity and selectivity.

Molecular Mechanisms and Biological Interactions of N Benzyl 1 Phenylmethanesulfonamide Derivatives

Inhibition of Molecular Targets by Benzylsulfonamide Scaffolds

The benzylsulfonamide scaffold is a versatile pharmacophore that can be tailored to interact with a range of biological targets. Its derivatives have demonstrated significant inhibitory activity against various receptors and enzymes, highlighting its importance in medicinal chemistry.

Cannabinoid Receptors: Research has shown that certain benzyl (B1604629) derivatives exhibit binding affinity for human cannabinoid receptors, CB1 and CB2. nih.govnih.gov For instance, a study on benzyl derivatives isolated from the fungus Eurotium repens identified compounds with significant binding to these receptors. nih.govnih.gov The 1,1-dimethylheptyl (DMH) derivatives of cannabinol, for example, are notably more potent than their pentyl counterparts. lumirlab.com Specifically, 11-hydroxycannabinol-DMH is a powerful agonist for both CB1 and CB2 receptors, with Ki values in the picomolar range. lumirlab.com In contrast, 11-hydroxycannabinol (B1229901) acts as a potent binder to both receptors but functions as a specific, albeit not highly potent, CB2 antagonist. lumirlab.com These findings underscore the potential for developing selective cannabinoid receptor modulators based on the benzyl scaffold.

5-HT2A/2C Receptors: N-benzyl substitution has been shown to significantly influence the affinity and functional activity of ligands for the 5-HT2A and 5-HT2C serotonin (B10506) receptors. nih.govsci-hub.se Studies on N-benzyl phenethylamines have revealed that many of these compounds bind to both 5-HT2A and 5-HT2C receptors with low nanomolar affinity, with some even displaying subnanomolar affinities at the 5-HT2A receptor. nih.gov While most of these derivatives show low to moderate selectivity for the 5-HT2A receptor in binding assays, functional assays have demonstrated higher selectivity. nih.gov For instance, certain derivatives exhibit over 400-fold selectivity for the 5-HT2A receptor in functional assays. nih.gov Interestingly, while N-benzylated phenethylamines often show little selectivity between 5-HT2A and 5-HT2C receptors, N-benzyltryptamines have been identified as potent and selective 5-HT2C receptor full agonists with low efficacy at the 5-HT2A subtype. nih.gov This highlights the nuanced effects of the benzyl group in modulating receptor interaction and function.

RORc: The benzylsulfonamide scaffold has been identified as a potent inverse agonist of the Retinoid-related orphan receptor c (RORc). researchgate.net A minor structural alteration, changing from a phenylsulfonamide to a benzylsulfonamide, can switch the mechanism of action from agonism to potent inverse agonism. researchgate.net These benzylsulfonamide-based inverse agonists have been shown to significantly suppress the production of IL-17 in human peripheral blood mononuclear cells. researchgate.net The inhibition of RORc by these compounds is a promising strategy for suppressing inflammation in conditions like inflammatory bowel disease. nih.gov

PTP1B: Benzylsulfonamide derivatives have been explored as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net The inhibition mechanism often involves the formation of a reversible sulfenyl amide intermediate upon oxidation of the catalytic cysteine in the PTP1B active site. researchgate.net Potent, nonpeptidic benzimidazole (B57391) sulfonamide inhibitors of PTP1B have been developed, with X-ray crystallography revealing that the benzimidazole sulfonamide moiety forms a bidentate hydrogen bond with Asp48 in the enzyme's active site. nih.gov Inhibition of PTP1B has been shown to ameliorate neuroinflammation and offer neuroprotection, suggesting a therapeutic role in conditions like Parkinson's disease. nih.gov

Carbonic Anhydrase: The sulfonamide group is a well-established zinc-binding group that is crucial for the inhibition of carbonic anhydrases (CAs). nih.govsid.irnih.govnih.gov Benzylsulfonamide and related benzenesulfonamide (B165840) derivatives have been synthesized and evaluated as inhibitors of various CA isoforms. sid.irnih.govnih.govsemanticscholar.orgdrugbank.com These compounds typically act by coordinating with the zinc ion in the active site of the enzyme. nih.gov Novel benzenesulfonamides have shown to be medium potency inhibitors of cytosolic CA I and II, and highly potent inhibitors of the tumor-associated isoforms hCA IX and XII, with inhibition constants in the low nanomolar to subnanomolar range. nih.gov The selectivity of these inhibitors can be tuned through modifications of the benzyl group, as demonstrated by 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides which show selectivity towards CA VII. semanticscholar.org

COX-2 and 5-LOX: Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a strategy to develop safer anti-inflammatory drugs. google.comnih.govnih.gov While direct evidence for N-benzyl-1-phenylmethanesulfonamide as a dual inhibitor is limited, the broader class of sulfonamides has been investigated for this activity. google.com The rationale is that inhibiting both pathways can reduce the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, potentially with fewer side effects than traditional NSAIDs. nih.govnih.gov For instance, hybrids of a COX-2 inhibitor pharmacophore with a 5-LOX inhibitor have yielded compounds with potent dual inhibitory activity. nih.gov

While specific studies on the interference of this compound with folic acid synthesis were not prominently found in the search results, the sulfonamide moiety is a well-known structural alert for the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid synthesis pathway in microorganisms. This mechanism is the basis for the antibacterial action of sulfa drugs. Given the structural similarity, it is plausible that this compound derivatives could potentially interfere with this pathway, although this would require specific experimental validation.

Modulation of Protein Aggregation Processes

Amyloid-beta Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. nih.govuwaterloo.cafrontiersin.orgresearchgate.netnih.gov Several studies have investigated the ability of benzyl-containing compounds to modulate this process. nih.govuwaterloo.caresearchgate.net For example, benzylpenicillin has been shown to covalently bind to Aβ, thereby inhibiting its aggregation and reducing its cytotoxicity. nih.gov A library of N-benzylbenzamide derivatives, designed as bioisosteres of chalcone, were found to be effective inhibitors of Aβ42 aggregation. researchgate.net Some of these compounds not only inhibited aggregation but also rescued hippocampal neuronal cells from Aβ42-induced toxicity. researchgate.net Interestingly, some N-benzylbenzofuran-2-carboxamide derivatives were found to promote Aβ42 aggregation, remodeling the aggregation pathway to form less toxic fibrillar species. uwaterloo.ca These findings highlight the potential of the benzyl scaffold in developing therapeutic agents that can modulate the complex process of Aβ aggregation. uwaterloo.cafrontiersin.org

Ligand-Target Recognition and Binding Mode Analysis

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. nih.gov Docking studies have been instrumental in elucidating these interactions. For instance, in the case of metallo-β-lactamase inhibitors, the sulfonamide group of benzenesulfonamides acts as a zinc-binding group, coordinating with the Zn(II) ion and key amino acid residues in the active site. nih.gov Similarly, for PTP1B inhibitors, X-ray crystallography has confirmed that the sulfonamide moiety can form critical hydrogen bonds within the active site. nih.gov

In the context of multi-target inhibitors, such as those targeting monoamine oxidase (MAO) and cholinesterases, the N-benzyl-1-phenyl-dihydroisoquinoline-carboxamide scaffold has been designed to incorporate key features for interacting with both enzyme families. nih.gov The isoquinoline (B145761) ring provides a platform for π-π stacking interactions, while the carboxamide group offers hydrogen bond donor/acceptor sites. nih.gov Molecular docking studies of these derivatives have revealed specific interactions, such as hydrogen bonding and π-π stacking with key residues in the active sites of MAO-A and MAO-B, explaining their dual inhibitory activity. nih.gov

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosterism, the replacement of a chemical group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comnih.govnih.gov In the context of the this compound scaffold, various bioisosteric replacements can be envisioned to fine-tune its biological activity.

For example, replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the electronic and steric properties of the molecule, potentially leading to improved target engagement or selectivity. nih.gov The replacement of the sulfonamide linker with other groups, such as an amide, has been explored in the design of Aβ aggregation inhibitors. researchgate.net This change from a chalcone's α,β-unsaturated linker to an amide bioisostere in N-benzylbenzamide derivatives led to promising anti-aggregation properties. researchgate.net

Furthermore, nonclassical bioisosteres, such as cubane (B1203433) and bicyclo[1.1.1]pentane, have been successfully used as phenyl mimics in other drug discovery programs. nih.gov Such replacements in the this compound scaffold could lead to novel derivatives with improved metabolic stability and potency. nih.gov The thoughtful application of bioisosteric replacements offers a powerful tool to systematically explore the structure-activity relationships of this versatile scaffold and to optimize its therapeutic potential. cambridgemedchemconsulting.comnih.gov

Computational and Theoretical Investigations of N Benzyl 1 Phenylmethanesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic structure. northwestern.edu For sulfonamide derivatives, methods like Density Functional Theory (DFT) and semi-empirical methods such as PM6 are commonly employed to optimize molecular geometry and calculate electronic properties. bsu.by

Key Electronic Structure Parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting propensity. The HOMO-LUMO energy gap is a significant indicator of chemical stability. For instance, in a study of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO energy was calculated to be -9.584 eV and the LUMO energy was 0.363 eV. bsu.by

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. These maps illustrate the charge distribution and are instrumental in predicting how a molecule might interact with biological receptors or other molecules.

Electron Density: Analysis of electron density provides insights into the bonding and distribution of electrons within the molecule, further clarifying its reactive sites.

Theoretical calculations on related sulfonamide structures have been performed using various software packages, with basis sets such as 6-311++G(2d,p) being utilized to achieve accurate predictions of molecular geometries and electronic characteristics. nih.gov While specific quantum chemical data for N-benzyl-1-phenylmethanesulfonamide is not extensively detailed in the available literature, the established methodologies for other sulfonamides provide a robust framework for its theoretical investigation.

Table 1: Representative Quantum Chemical Calculation Parameters for a Sulfonamide Derivative
ParameterCalculated Value (eV)Significance
HOMO Energy-9.584Electron-donating capability
LUMO Energy0.363Electron-accepting capability
HOMO-LUMO Gap9.947Chemical stability and reactivity

Molecular Docking and Simulation Studies of Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In the context of sulfonamides, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms. For example, various benzene (B151609) sulfonamide derivatives have been docked against the human breast cancer (MCF-7) cell line receptor (PDB code: 4FA2) to analyze their anti-cancer activity. nih.gov These studies provide critical information on binding energies, inhibition constants, and intermolecular interactions, revealing which compounds form the most stable complexes with the receptor. nih.gov

While specific molecular docking studies for this compound are not prominently featured in the reviewed literature, the general approach would involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target protein would be prepared.

Docking Simulation: Using software like AutoDock Vina, the ligand would be docked into the active site of the receptor.

Analysis of Results: The resulting poses would be analyzed based on their binding affinity (kcal/mol) and the non-bonding interactions formed, such as hydrogen bonds and hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of atoms and molecules over time, providing a more dynamic and realistic view of the ligand-receptor complex stability.

Table 2: Illustrative Molecular Docking Results for a Sulfonamide Derivative with a Protein Target
CompoundBinding Energy (kcal/mol)Key Interacting Residues
2-benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide-7.5TYR218, LYS190
2-(4-methoxybenzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide-8.2TYR218, LYS190, GLU189

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.

A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that possess the required features and are therefore likely to be active. dergipark.org.tr

For instance, a 3D pharmacophore model for N-benzyl benzamide derivatives, which share the N-benzyl group with the subject compound, was developed to identify melanogenesis inhibitors. nih.gov This highlights the utility of the approach for compounds with similar structural motifs. The process for this compound would involve:

Feature Identification: Defining the key chemical features of the molecule, such as the sulfonamide group, the phenyl rings, and the benzyl (B1604629) moiety.

Model Generation: Creating a 3D arrangement of these features that is hypothesized to be crucial for binding to a biological target.

Database Screening: Using the pharmacophore model to search for other molecules in databases that match this 3D arrangement.

This approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. dovepress.com

Table 3: Common Pharmacophoric Features in Sulfonamide Derivatives
Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond AcceptorOxygen atoms of the sulfonyl groupInteraction with donor groups in the receptor active site
Hydrogen Bond DonorNH group of the sulfonamideInteraction with acceptor groups in the receptor active site
Aromatic RingPhenyl and benzyl groupsPi-pi stacking and hydrophobic interactions
Hydrophobic GroupBenzyl and phenyl moietiesBinding to hydrophobic pockets in the receptor

Predictive Computational Chemistry in Sulfonamide Design

Predictive computational chemistry encompasses a range of techniques aimed at designing novel molecules with desired properties. For sulfonamides, these methods are used to predict biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive computational chemistry. qub.ac.uk QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, these models can predict the potency of newly designed sulfonamide derivatives.

Computational tools are also employed to predict the ADME properties of drug candidates. For example, online servers can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for liver toxicity based on the molecular structure. nih.gov These predictions are crucial in the early stages of drug design to filter out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

The design of novel derivatives of this compound would benefit from these predictive approaches by:

Guiding the selection of substituents to enhance biological activity.

Optimizing physicochemical properties for better drug-likeness.

Reducing the likelihood of undesirable toxic effects.

Analytical Methodologies and Spectroscopic Characterization

Advanced Spectroscopic Characterization of N-benzyl-1-phenylmethanesulfonamide

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, providing detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) and phenylmethyl groups. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-Ph) and the phenylmethyl group (-CH₂-S) would be expected to appear as singlets or coupled systems, depending on the solvent and temperature, typically in the 4.0-5.0 ppm region. The N-H proton of the sulfonamide group would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms in the molecule. The aromatic carbons would generate signals in the typical downfield region of 125-140 ppm. The methylene carbons of the benzyl and phenylmethyl groups would be expected to resonate in the 45-60 ppm range.

A representative, though not identical, compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been characterized by ¹³C NMR, showing signals at 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, and 21.65 ppm nsf.gov. This provides an indication of the chemical shifts that might be expected for the carbon framework in this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (aromatic)7.2 - 7.5 (m)127 - 138
Benzyl-H (aromatic)7.2 - 7.5 (m)127 - 138
N-CH₂ (benzyl)~4.3 (s)~48
S-CH₂ (phenylmethyl)~4.5 (s)~58
NHVariable (broad s)-

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide and aromatic groups.

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.

C-H Aromatic Stretch: Multiple sharp peaks just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methylene groups.

S=O Asymmetric and Symmetric Stretch: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

S-N Stretch: A band in the region of 940-900 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

An IR spectrum for the related compound N-benzyl-N-phenylbenzenesulfonamide is available in the NIST WebBook and shows characteristic absorptions for the sulfonyl and aromatic groups, providing a useful comparison nist.gov.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Vibrational Mode
N-H3200 - 3300Stretching
Aromatic C-H> 3000Stretching
Aliphatic C-H< 3000Stretching
S=O1350 - 1300 and 1160 - 1140Asymmetric and Symmetric Stretching
S-N940 - 900Stretching
Aromatic C=C1600 - 1450Stretching

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected, confirming its molecular weight. Common fragmentation pathways for sulfonamides often involve the cleavage of the S-N bond and the loss of SO₂. The benzyl and phenylmethyl groups would also be expected to undergo characteristic fragmentation, such as the formation of the tropylium ion (m/z 91).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, as well as information about its intermolecular interactions, such as hydrogen bonding, in the solid state.

While a crystal structure for this compound is not publicly available, a study on the related compound N-allyl-N-benzyl-4-methylbenzenesulfonamide revealed an orthorhombic crystal system with specific cell parameters nsf.gov. Such studies on analogous compounds can provide insights into the likely conformational preferences and packing arrangements of N-benzyl sulfonamides. The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) sites, would be expected to play a significant role in the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed for purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be a suitable method for determining the purity of this compound. A UV detector would be appropriate for detection, given the presence of the aromatic rings. The retention time would be characteristic of the compound under specific chromatographic conditions.

Gas Chromatography (GC): GC could also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase would likely be effective. Mass spectrometry is often coupled with GC (GC-MS) to provide both retention time and mass spectral data for confident identification of the main component and any impurities.

While specific methods for this compound have not been detailed in the literature, general methods for the analysis of related sulfonamides and benzyl-containing compounds are well-established and would be adapted for this specific molecule.

Future Research Directions and Translational Potential

Development of Novel Synthetic Strategies for N-benzyl-1-phenylmethanesulfonamide Scaffolds

The efficient and versatile synthesis of this compound and its derivatives is paramount for extensive biological evaluation. Future research will likely focus on moving beyond traditional synthetic methods to embrace more modern, efficient, and environmentally benign strategies.

One promising avenue is the advancement of transition-metal-catalyzed cross-coupling reactions . While conventional methods often involve the reaction of an aniline with a sulfonyl chloride, newer approaches such as palladium-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides offer a milder and more general route. acs.orgorganic-chemistry.org These methods can potentially circumvent the use of potentially genotoxic reagents and byproducts. acs.orgorganic-chemistry.org Furthermore, the development of ligand-free copper-catalyzed N-arylation presents an economical and experimentally simple alternative, which is particularly advantageous for large-scale synthesis. nie.edu.sgnie.edu.sg The expansion of these methods to accommodate a wider range of substituted benzyl (B1604629) and phenyl moieties will be crucial for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Another innovative approach lies in the application of C-H activation strategies . Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis that offers a more atom-economical and step-efficient way to construct complex molecules. researchgate.netmdpi.commdpi.com Future research could explore the late-stage functionalization of the benzyl or phenyl rings of this compound scaffolds, allowing for rapid diversification and the synthesis of novel analogs with potentially improved pharmacological profiles. researchgate.net

Synthetic StrategyCatalyst/ReagentKey AdvantagesPotential Application to this compound
Pd-Catalyzed N-Arylation [Pd(allyl)Cl]₂, t-BuXPhosHigh yielding, mild conditions, avoids genotoxic byproductsEfficient coupling of diverse phenyl bromides/chlorides with benzylmethanesulfonamide.
Ligand-Free Cu-Catalyzed N-Arylation Copper Iodide (CuI)Economical, simple, non-inert conditionsCost-effective, large-scale synthesis of N-aryl methanesulfonamides.
C-H Activation/Functionalization Rhodium or Palladium complexesAtom and step economy, late-stage diversificationDirect modification of the aromatic rings to create novel analogs.
One-Pot Synthesis VariousReduced reaction time, increased efficiencyStreamlined synthesis from simple starting materials.

Exploration of Undiscovered Molecular Targets and Biological Pathways

While the biological activities of sulfonamides are well-documented, the specific molecular targets and pathways modulated by this compound remain largely uncharted territory. A key future research direction will be the comprehensive elucidation of its mechanism of action to uncover novel therapeutic applications.

Proteomics-based target identification offers a powerful, unbiased approach to discover the cellular proteins that interact with a small molecule. nih.govnih.govresearchgate.netresearchgate.net Techniques such as affinity purification coupled with mass spectrometry (AP-MS) or thermal proteome profiling (TPP) could be employed to identify the direct and indirect binding partners of this compound within the cellular proteome. This could reveal unexpected targets and provide insights into potential on- and off-target effects. nih.gov

Furthermore, chemoinformatic and systems biology approaches can be utilized to predict potential targets based on structural similarity to known bioactive compounds. By comparing the molecular features of this compound with databases of compounds with known biological activities, it may be possible to generate hypotheses about its potential targets and pathways, which can then be validated experimentally.

Given the structural motifs present in this compound, several biological pathways warrant investigation. For instance, various sulfonamide derivatives have been shown to inhibit enzymes such as carbonic anhydrases, proteases, and kinases. nih.govnih.gov The N-benzyl group is also a common feature in compounds targeting a range of receptors and enzymes. nih.gov Future studies should therefore include broad-based screening against panels of enzymes and receptors to identify novel activities.

Advanced Computational Modeling for Optimized Design and Mechanism Elucidation

In recent years, computational modeling has become an indispensable tool in drug discovery and development. nih.gov For this compound, advanced computational techniques can provide profound insights into its behavior at the molecular level, guiding the design of more potent and selective analogs.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with potential biological targets in a simulated physiological environment. mdpi.comarxiv.orgnih.govnih.gov These simulations can reveal key binding interactions, predict binding affinities, and elucidate the molecular basis of its mechanism of action. nih.gov This information is invaluable for the rational design of new derivatives with improved binding characteristics.

Quantum mechanics (QM) calculations can provide a deeper understanding of the electronic properties of the this compound scaffold, such as its electrostatic potential and frontier molecular orbitals. nih.gov This can help in understanding its reactivity and its ability to participate in various non-covalent interactions with its biological targets.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of computational modeling. nih.govmdpi.com By predicting the pharmacokinetic and toxicological properties of virtual this compound derivatives, researchers can prioritize the synthesis of compounds with a higher probability of success in later stages of drug development, thereby saving time and resources. nih.gov

Computational MethodApplicationPotential Insights for this compound
Molecular Dynamics (MD) Simulations Simulating molecular motion and interactions.Understanding binding modes to targets, predicting binding affinity, guiding lead optimization.
Quantum Mechanics (QM) Calculations Determining electronic structure and reactivity.Elucidating reaction mechanisms, understanding electronic contributions to binding.
In Silico ADMET Prediction Predicting pharmacokinetic and toxicological properties.Early-stage filtering of compounds with poor drug-like properties.
Molecular Docking Predicting the binding orientation of a small molecule to a target protein.Identifying potential binding poses and key interactions to guide rational drug design. mdpi.combiointerfaceresearch.com

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The most significant breakthroughs in drug discovery are often the result of synergistic collaborations between different scientific disciplines. The future development of this compound as a therapeutic agent will be greatly enhanced by an integrated, interdisciplinary research approach. tsijournals.commdpi.comnih.govresearchgate.netamanote.com

This approach involves a continuous feedback loop between synthetic chemistry , biological evaluation , and computational modeling . For instance, computational models can be used to design a focused library of this compound analogs with predicted improvements in activity or selectivity. nih.govnih.gov These compounds can then be synthesized and subjected to a battery of in vitro and in vivo biological assays to determine their actual pharmacological profiles. nih.govmdpi.commdpi.comnih.gov The experimental results can then be used to refine and validate the computational models, leading to a more accurate understanding of the SAR and guiding the design of the next generation of compounds. nih.gov

This iterative cycle of design, synthesis, and testing is a powerful strategy for accelerating the drug discovery process and increasing the likelihood of identifying a clinical candidate. By bringing together experts in organic synthesis, pharmacology, cell biology, and computational chemistry, a comprehensive understanding of the therapeutic potential of the this compound scaffold can be achieved.

Q & A

Q. What are the common synthetic routes for N-benzyl-1-phenylmethanesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of benzylamine derivatives using methanesulfonyl chloride under controlled conditions. For example, benzenesulfonamide derivatives are synthesized via nucleophilic substitution reactions, often requiring anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts . Key parameters include temperature (0–25°C) and stoichiometric ratios to minimize side reactions like over-sulfonylation. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonamide backbone and substituent positions. For instance, the methylene group (-CH₂-) in the benzyl moiety appears as a singlet at δ 4.2–4.5 ppm in ¹H NMR . Infrared (IR) spectroscopy validates sulfonamide S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting) may arise from impurities or conformational isomers, necessitating high-resolution mass spectrometry (HRMS) or X-ray crystallography for resolution .

Advanced Research Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The electron-withdrawing sulfonamide group enhances electrophilic character at the benzylic position, enabling functionalization via Friedel-Crafts alkylation or cross-coupling reactions. Steric hindrance from the benzyl group can be mitigated by using bulky ligands in catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling). Computational studies (DFT) predict charge distribution and reactive sites, guiding experimental design for derivatization .

Q. What strategies are employed to resolve contradictions in bioactivity data for sulfonamide derivatives, including this compound?

  • Methodological Answer : Discrepancies in biological assays (e.g., inconsistent IC₅₀ values) often stem from variations in cell-line permeability or assay conditions. Researchers use orthogonal validation methods:
  • In vitro : Dose-response curves with controls for cytotoxicity (e.g., MTT assay).
  • In silico : Molecular docking to verify target binding (e.g., COX-2 inhibition ).
  • Structural analogs : Comparing activity trends across derivatives to isolate pharmacophores .

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides absolute configuration data, revealing dihedral angles between the benzyl and sulfonamide groups. For example, a study on N-(1-(bromomethyl)bicyclo[2.2.1]heptan-2-yl)benzenesulfonamide confirmed a distorted tetrahedral geometry at sulfur, with bond lengths of 1.44 Å (S-N) and 1.77 Å (S-C) . Density Functional Theory (DFT) optimizes the geometry and calculates electrostatic potential maps, identifying regions prone to nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.